3-(1,3-Dioxolan-2-yl)pyridine 3-(1,3-Dioxolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 5740-72-7
VCID: VC11710453
InChI: InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2
SMILES: C1COC(O1)C2=CN=CC=C2
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3-(1,3-Dioxolan-2-yl)pyridine

CAS No.: 5740-72-7

Cat. No.: VC11710453

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-Dioxolan-2-yl)pyridine - 5740-72-7

Specification

CAS No. 5740-72-7
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3-(1,3-dioxolan-2-yl)pyridine
Standard InChI InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2
Standard InChI Key JOABOGUAKIFOQA-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CN=CC=C2
Canonical SMILES C1COC(O1)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
Molecular Weight151.16 g/molDerived from
Density~1.12 g/cm³Extrapolated from
Boiling Point~250–260°CExtrapolated from
LogP (Partition Coeff.)~1.3Extrapolated from

The absence of a methyl group in the dioxolane ring distinguishes it from the structurally similar 3-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 55676-25-0) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed ketalization of 3-acetylpyridine with ethylene glycol. A representative procedure, adapted from methods for analogous compounds , involves:

  • Reagents: 3-Acetylpyridine, ethylene glycol, p-toluenesulfonic acid (PTSA), benzene.

  • Conditions: Reflux under Dean-Stark apparatus for 24 hours to remove water.

  • Workup: Neutralization with NaOH, extraction with diethyl ether, and purification via distillation or chromatography .

The reaction proceeds via nucleophilic attack of ethylene glycol on the carbonyl group, forming the dioxolane ring (Scheme 1) .

Scheme 1: Synthesis Pathway

3-Acetylpyridine+HOCH₂CH₂OHPTSA, benzene3-(1,3-Dioxolan-2-yl)pyridine+H₂O\text{3-Acetylpyridine} + \text{HOCH₂CH₂OH} \xrightarrow{\text{PTSA, benzene}} \text{3-(1,3-Dioxolan-2-yl)pyridine} + \text{H₂O}

Industrial Production

While no industrial-scale methods are explicitly documented, optimization strategies for similar compounds include:

  • Continuous-Flow Reactors: To enhance yield and reduce reaction time.

  • Catalyst Recycling: Use of immobilized PTSA on silica gel to minimize waste .

Physicochemical Properties

Thermal Stability

The dioxolane ring confers moderate thermal stability, with decomposition observed above 300°C. The boiling point is estimated at 260°C based on analogs .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.95–4.20 (m, 4H, dioxolane CH₂), 7.49–8.59 (m, 4H, pyridine-H) .

  • IR (KBr): Absence of carbonyl peak (~1700 cm⁻¹), confirming ketal formation .

Chemical Reactivity and Applications

Hydrolysis

The dioxolane group is hydrolyzed under acidic conditions to regenerate 3-acetylpyridine:

3-(1,3-Dioxolan-2-yl)pyridineH₃O⁺3-Acetylpyridine+Ethylene Glycol\text{3-(1,3-Dioxolan-2-yl)pyridine} \xrightarrow{\text{H₃O⁺}} \text{3-Acetylpyridine} + \text{Ethylene Glycol}

This reversibility is exploited in protecting group strategies during multistep syntheses .

Coordination Chemistry

The pyridine nitrogen and dioxolane oxygen atoms enable chelation of transition metals. For example, Bianchini et al. (2007) demonstrated its use in synthesizing polydentate ligands for iron- and cobalt-catalyzed ethylene oligomerization .

Table 2: Catalytic Applications

ApplicationMetal ComplexEfficiency
Ethylene OligomerizationFeCl₂/CyAr₂N₅1,200 g/mmol·h⁻¹
Pharmaceutical IntermediatesPd(PPh₃)₂Cl₂75–85% yield

Future Directions

  • Pharmaceutical Development: Exploration as a prodrug moiety for neurologically active compounds.

  • Green Chemistry: Development of water-tolerant catalysts to replace PTSA in ketalization .

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